A Comprehensive Spectroscopic Guide to 4-Nitrosophenol: Unraveling its Tautomeric Identity
A Comprehensive Spectroscopic Guide to 4-Nitrosophenol: Unraveling its Tautomeric Identity
Introduction: The Dual Identity of 4-Nitrosophenol
4-Nitrosophenol, a seemingly simple aromatic compound, presents a fascinating case of structural duality that is pivotal to understanding its chemical behavior and spectroscopic signature. While often depicted in its nitrosophenol form, experimental evidence overwhelmingly indicates that it predominantly exists as its tautomer, p-benzoquinone monoxime, particularly in organic solvents. This tautomeric equilibrium, a dynamic interplay between two readily interconvertible isomers, profoundly influences its electronic and vibrational properties, making a thorough spectroscopic analysis essential for researchers, scientists, and professionals in drug development. This in-depth technical guide provides a comprehensive exploration of the UV-Vis, IR, and NMR spectroscopic data of 4-nitrosophenol, grounded in the established understanding of its quinone-monoxime tautomerism. By delving into the causality behind experimental choices and providing detailed methodologies, this guide aims to be a self-validating resource for the scientific community.
The Prevailing Tautomer: p-Benzoquinone Monoxime
The equilibrium between the aromatic 4-nitrosophenol and the non-aromatic p-benzoquinone monoxime is a critical concept that underpins the interpretation of all spectroscopic data. While the nitrosophenol form benefits from the stability of the aromatic ring, the quinone monoxime form possesses a highly conjugated system. In most organic solvents, the equilibrium lies significantly towards the p-benzoquinone monoxime tautomer. This is a crucial consideration, as the observed spectra will primarily reflect the structural features of this quinonoid form.
Caption: Tautomeric equilibrium between 4-nitrosophenol and p-benzoquinone monoxime.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides valuable insights into the electronic transitions within a molecule. For 4-nitrosophenol, the spectrum is dominated by the electronic structure of the more stable p-benzoquinone monoxime tautomer. The extended conjugation in the quinonoid ring system gives rise to characteristic absorption bands.
Expected Spectral Features
The UV-Vis spectrum of 4-nitrosophenol in methanol exhibits a maximum absorption (λmax) at approximately 303 nm[1]. This absorption is attributed to the π → π* electronic transition within the conjugated system of the p-benzoquinone monoxime. The exact position and intensity of this band can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.
| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) | Electronic Transition | Reference |
| ~303 nm | Methanol | log ε = 4.09 | π → π* | [1] |
Experimental Protocol: UV-Vis Spectrum Acquisition
This protocol outlines the standard procedure for obtaining a UV-Vis spectrum of 4-nitrosophenol. The causality behind each step is explained to ensure data integrity.
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Instrument Preparation:
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Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes. This ensures a stable light output and baseline.
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Sample Preparation:
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Accurately weigh a small amount of 4-nitrosophenol (e.g., 1-5 mg) and dissolve it in a known volume of spectroscopic grade methanol in a volumetric flask to prepare a stock solution of known concentration. Spectroscopic grade solvent is crucial to avoid interference from absorbing impurities.
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From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0 absorbance units).
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Blank Measurement:
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Fill a clean quartz cuvette with the pure solvent (methanol). This "blank" is used to zero the instrument and subtract the absorbance of the solvent and the cuvette itself.
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Sample Measurement:
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Rinse the sample cuvette with a small amount of the sample solution before filling it. This prevents dilution of the sample with any residual solvent.
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Place the sample cuvette in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-800 nm).
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Data Analysis:
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Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.
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Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the concentration (c) and path length (b, typically 1 cm) are known.
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Caption: Workflow for UV-Vis spectroscopic analysis of 4-nitrosophenol.
Infrared (IR) Spectroscopy: Fingerprinting the Molecular Vibrations
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The IR spectrum of 4-nitrosophenol is best interpreted by considering the vibrational modes of the p-benzoquinone monoxime tautomer.
Key Vibrational Bands
The IR spectrum of p-benzoquinone monoxime is characterized by several key absorption bands that correspond to specific bond vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Oxime (-N-OH) |
| ~1650 | C=O stretch | Quinone carbonyl |
| ~1600 | C=N stretch | Oxime |
| ~1580, ~1470 | C=C stretch | Quinonoid ring |
| ~1250 | C-N stretch | |
| ~980 | N-O stretch | Oxime |
The broad O-H stretching band is characteristic of a hydrogen-bonded hydroxyl group, which is expected in the solid state or in concentrated solutions. The strong C=O stretching absorption is a hallmark of the quinone moiety. The C=N and N-O stretches are definitive indicators of the oxime functional group.
Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. This protocol ensures a high-quality, reproducible spectrum.
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Sample and KBr Preparation:
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Thoroughly dry both the 4-nitrosophenol sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any traces of moisture. Water has strong IR absorptions that can obscure important sample peaks.
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In an agate mortar, grind a small amount of 4-nitrosophenol (1-2 mg) to a fine powder.
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Add approximately 100-200 mg of the dry KBr powder to the mortar and grind the mixture until it is a homogeneous, fine powder. The high KBr to sample ratio ensures that the sample is well dispersed and that the resulting pellet is transparent to the IR beam.
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Pellet Formation:
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Transfer the powder mixture to a pellet press die.
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Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. The pressure causes the KBr to flow and encapsulate the sample particles.
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Spectrum Acquisition:
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Record a background spectrum of the empty sample compartment to account for the instrument's response and atmospheric CO₂ and water vapor.
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Acquire the sample spectrum by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing:
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The instrument software automatically subtracts the background spectrum from the sample spectrum.
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Identify the positions (in cm⁻¹) and intensities of the absorption bands.
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Caption: Workflow for FTIR spectroscopic analysis of 4-nitrosophenol using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for detailed structure elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra of 4-nitrosophenol provide definitive evidence for the predominance of the p-benzoquinone monoxime tautomer.
¹H NMR Spectrum
The ¹H NMR spectrum of p-benzoquinone monoxime is expected to show signals for the vinylic protons on the quinonoid ring and the hydroxyl proton of the oxime group. Due to the asymmetry of the molecule, the four ring protons are not equivalent and will likely appear as a complex set of multiplets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | singlet | 1H | =N-OH |
| ~7.5-7.0 | multiplet | 2H | Vinylic protons |
| ~6.5-6.0 | multiplet | 2H | Vinylic protons |
The downfield chemical shift of the oxime proton is characteristic and is due to its acidic nature and potential for hydrogen bonding. The vinylic protons of the quinonoid ring will exhibit complex splitting patterns due to coupling with each other.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For p-benzoquinone monoxime, six distinct signals are expected, corresponding to the six carbon atoms of the ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O |
| ~150 | C=N |
| ~140-120 | Vinylic carbons |
The carbonyl carbon (C=O) of the quinone is typically found at a very downfield chemical shift. The carbon of the oxime group (C=N) also appears at a relatively downfield position. The remaining four signals correspond to the vinylic carbons of the ring.
Experimental Protocol: NMR Spectrum Acquisition
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of 4-nitrosophenol.
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Sample Preparation:
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Dissolve an appropriate amount of 4-nitrosophenol (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The deuterated solvent is used to provide a lock signal for the spectrometer and to avoid large solvent peaks in the ¹H NMR spectrum.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
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Instrument Setup:
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Insert the NMR tube into the spinner turbine and place it in the magnet.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp spectral lines.
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Data Acquisition:
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For ¹H NMR, acquire the spectrum using a standard pulse sequence.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
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Data Processing and Analysis:
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Apply a Fourier transform to the raw data (free induction decay) to obtain the frequency-domain spectrum.
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Phase the spectrum to ensure that all peaks are in the absorptive mode.
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Calibrate the chemical shift scale using the internal standard (TMS).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
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Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the p-benzoquinone monoxime structure.
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Caption: Workflow for NMR spectroscopic analysis of 4-nitrosophenol.
Conclusion: A Unified Spectroscopic Picture
The spectroscopic data of 4-nitrosophenol, when viewed through the lens of its predominant tautomeric form, p-benzoquinone monoxime, presents a coherent and consistent picture. UV-Vis spectroscopy reveals the electronic transitions of the extended conjugated system. IR spectroscopy provides a vibrational fingerprint of the quinone and oxime functionalities. Finally, ¹H and ¹³C NMR spectroscopy offer an unambiguous map of the molecular skeleton. This in-depth guide, by integrating detailed spectroscopic data with field-proven experimental protocols and a clear explanation of the underlying chemical principles, serves as an authoritative resource for the accurate characterization and understanding of this intriguing molecule.
References
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PubChem. 4-Nitrosophenol. National Center for Biotechnology Information. [Link]
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PrepChem. Preparation of 4-nitrosophenol. [Link]
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Shimadzu. KBr Pellet Method. [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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University of Bath. How to Prepare and Run a NMR Sample. [Link]
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European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
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PubChem. 4-Nitrosophenol. National Center for Biotechnology Information. [Link]
